4-Piperidinebutyric acid, methyl ester

Vue d'ensemble

Description

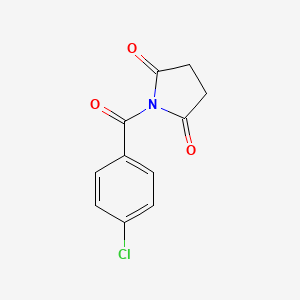

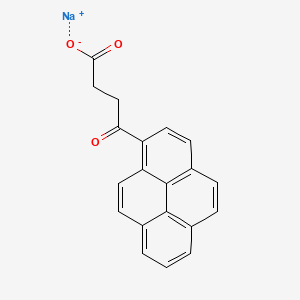

4-Piperidinebutyric acid, methyl ester is an organic compound that has gained attention due to its potential applications in various fields of research and industry. It is also known as 4- (Piperidin-4-yl)butanoic acid hydrochloride . The molecular formula of this compound is C10H19NO2 .

Chemical Reactions Analysis

Esters, including 4-Piperidinebutyric acid, methyl ester, undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . All their reactions are applicable to both acyclic and cyclic esters, called lactones .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Piperidinebutyric acid, methyl ester (also known as methyl 4-(piperidin-1-yl)butanoate), focusing on six unique applications:

Pharmaceutical Development

4-Piperidinebutyric acid, methyl ester is widely used in the pharmaceutical industry as a building block for the synthesis of various therapeutic agents. Its piperidine moiety is a common structural component in many drugs, contributing to their biological activity. This compound is particularly valuable in the development of analgesics, antipsychotics, and antihistamines .

Neuroprotective Agents

Research has shown that derivatives of piperidine, including methyl 4-(piperidin-1-yl)butanoate, exhibit neuroprotective properties. These compounds can potentially protect neurons from damage caused by oxidative stress and neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This makes them promising candidates for the development of neuroprotective drugs.

Organic Synthesis

In organic chemistry, 4-Piperidinebutyric acid, methyl ester is used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile compound for various chemical reactions, including cyclization and hydrogenation processes . This application is crucial for the production of fine chemicals and advanced materials.

Catalysis

This compound is also employed in catalytic processes. Its structure allows it to act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of these processes . Such applications are important in industrial chemistry for the production of pharmaceuticals, agrochemicals, and polymers.

Material Science

In material science, methyl 4-(piperidin-1-yl)butanoate is used in the development of novel materials with specific properties. For instance, it can be incorporated into polymers to improve their mechanical strength and thermal stability . This application is significant for creating advanced materials for various industrial applications.

Biological Research

In biological research, this compound is used as a tool to study various biochemical pathways and mechanisms. Its ability to interact with different biological targets makes it useful for investigating cellular processes and developing new biochemical assays . This application is essential for advancing our understanding of biology and disease mechanisms.

Agricultural Chemistry

4-Piperidinebutyric acid, methyl ester is also explored in agricultural chemistry for the development of new agrochemicals. Its derivatives can act as herbicides, insecticides, or fungicides, providing effective solutions for crop protection . This application is crucial for improving agricultural productivity and sustainability.

Environmental Science

Lastly, this compound is studied for its potential applications in environmental science. It can be used in the development of sensors for detecting environmental pollutants or in the synthesis of materials for environmental remediation . These applications are important for addressing environmental challenges and promoting sustainability.

IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Relationship between molecular properties and degradation mechanisms of organic solar cells based on bis-adducts of phenyl-C61 butyric acid methyl ester

Safety and Hazards

Propriétés

IUPAC Name |

methyl 4-piperidin-1-ylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-13-10(12)6-5-9-11-7-3-2-4-8-11/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSCSZQWNCEXBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCN1CCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40213319 | |

| Record name | 4-Piperidinebutyric acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Piperidinebutyric acid, methyl ester | |

CAS RN |

63867-69-6 | |

| Record name | 4-Piperidinebutyric acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063867696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Piperidinebutyric acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,6,7-Tetrahydrocyclohepta[fg]acenaphthylene-5,8-dione](/img/structure/B3055229.png)

![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-ethylhexanoate](/img/structure/B3055238.png)